5-Fluoro-2-methylbenzoic acid (CAS 33184-16-6) is a specialized fluorinated ortho-toluic acid derivative widely utilized as a core building block in pharmaceutical and agrochemical synthesis. Characterized by a melting point of 130–132 °C and a predicted pKa of approximately 3.53, this compound provides a precise combination of steric hindrance from the 2-methyl group and electron-withdrawing properties from the 5-fluoro substituent. In industrial procurement, it is primarily sourced as a rigid, regioselective precursor for active pharmaceutical ingredients (APIs), including PARP inhibitors and microtubule-destabilizing agents, where its specific substitution pattern dictates downstream synthetic viability and biological target affinity [1].
Attempting to substitute 5-fluoro-2-methylbenzoic acid with its unfluorinated parent (2-methylbenzoic acid) or its positional isomer (4-fluoro-2-methylbenzoic acid) fundamentally compromises downstream synthesis and product efficacy. The 5-fluoro substitution acts as a critical directing group during electrophilic aromatic substitution. For instance, in the commercial synthesis of the PARP inhibitor Rucaparib, the 5-fluoro group directs nitration specifically to the 3-position. Using 4-fluoro-2-methylbenzoic acid alters the regiochemistry and yields an API precursor with incorrect fluorine placement, rendering the final drug inactive. Furthermore, in medicinal chemistry applications, the meta-fluoro orientation relative to the carboxylate is strictly required to access specific binding subpockets in target proteins, a steric requirement that para-fluoro isomers cannot fulfill[1].
The commercial synthesis of the PARP inhibitor Rucaparib relies on the nitration of a fluorinated benzoic acid precursor. 5-Fluoro-2-methylbenzoic acid undergoes electrophilic nitration using fuming nitric acid and concentrated sulfuric acid to yield the critical 3-nitro intermediate (methyl 5-fluoro-2-methyl-3-nitrobenzoate) with a baseline yield of 52%, which can be further optimized using oleum [1]. In contrast, attempting this sequence with 4-fluoro-2-methylbenzoic acid fails to produce the correct regioisomer, as the altered fluorine position directs the incoming nitro group to the wrong carbon, completely preventing the formation of the required API scaffold.
| Evidence Dimension | Regioselectivity and API precursor viability |
| Target Compound Data | Yields 3-nitro intermediate (52%+ yield) required for Rucaparib |
| Comparator Or Baseline | 4-Fluoro-2-methylbenzoic acid (yields incorrect regioisomer) |
| Quantified Difference | Absolute requirement (100% vs 0% viability) for accessing the Rucaparib scaffold |
| Conditions | Electrophilic nitration (fuming HNO3 / H2SO4 or oleum) at 0–5 °C |
For API procurement, the exact 5-fluoro substitution pattern is non-negotiable for directing nitration to the 3-position during Rucaparib manufacturing.
In the development of 3-arylisoquinolinone anticancer agents, the starting material dictates the final orientation of the fluorine atom on the aryl ring. Derivatives synthesized from 5-fluoro-2-methylbenzoic acid result in meta-substituted analogues that successfully occupy a critical tubulin subpocket. In vitro proliferation assays demonstrate that these meta-fluoro derivatives are up to 700-fold more active at inhibiting cancer cell growth than the corresponding para-substituted analogues derived from 4-fluoro-2-methylbenzoic acid[1].
| Evidence Dimension | Antiproliferative activity (IC50) enhancement |
| Target Compound Data | High cytotoxicity (meta-fluoro orientation) |
| Comparator Or Baseline | 4-Fluoro-2-methylbenzoic acid derivatives (para-fluoro orientation) |
| Quantified Difference | Up to 700-fold increase in antiproliferative activity |
| Conditions | Human breast cancer cell line MCF-7 proliferation assay (96 hours) |
This massive activity differential proves that the 5-fluoro isomer is strictly required for structure-based drug design targeting tubulin, justifying its selection over cheaper isomers.
The presence and position of the fluorine atom significantly alter the electronic environment of the carboxylic acid group. 5-Fluoro-2-methylbenzoic acid exhibits a predicted pKa of 3.53, making it notably more acidic than its unfluorinated baseline, 2-methylbenzoic acid (o-toluic acid), which has a pKa of 3.91 [1]. This increased acidity is driven by the electron-withdrawing inductive effect of the fluorine atom at the 5-position, which stabilizes the conjugate base.
| Evidence Dimension | Acid dissociation constant (pKa) |
| Target Compound Data | pKa ≈ 3.53 |
| Comparator Or Baseline | 2-Methylbenzoic acid (pKa = 3.91) |
| Quantified Difference | ΔpKa ≈ 0.38 (more acidic) |
| Conditions | Standard aqueous conditions at 25 °C |
The lower pKa directly impacts downstream processing, salt formation, and solubility profiles, requiring specific adjustments in formulation compared to unfluorinated toluic acids.
5-Fluoro-2-methylbenzoic acid is the essential starting material for the multikilogram-scale synthesis of Rucaparib. Its specific directing effects enable the critical regioselective nitration step required to build the active pharmaceutical ingredient's core scaffold [1].
In oncology drug discovery, this compound is the preferred precursor for synthesizing meta-substituted 3-arylisoquinolinones, maximizing tubulin binding affinity and antiproliferative activity compared to para-substituted alternatives [2].
Beyond API synthesis, this compound is utilized as a substrate in Ir/Cu-catalyzed oxidative C-H/O-H annulations with saturated ketones. The specific electronic properties of the 5-fluoro-2-methyl substitution pattern facilitate the high-yield formation of fluorinated phthalides, which are valuable bicyclic heterocycles used in advanced dyes and fungicides .
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